molecular formula C20H26N2O3S B501639 1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine CAS No. 682346-10-7

1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

Cat. No. B501639
CAS RN: 682346-10-7
M. Wt: 374.5g/mol
InChI Key: JJAWJZGWPJEPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. DMMP has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

DMMP inhibits the activity of PKC by binding to the regulatory domain of the enzyme, which prevents its activation. DMMP also inhibits the activity of PDE by binding to the catalytic site of the enzyme, which prevents the hydrolysis of cyclic nucleotides.
Biochemical and Physiological Effects:
DMMP has been reported to induce apoptosis (programmed cell death) in cancer cells. DMMP has also been reported to inhibit the growth of tumor cells in vitro and in vivo. DMMP has been shown to reduce the levels of intracellular cyclic nucleotides, which leads to the activation of apoptotic pathways. DMMP has also been reported to reduce the levels of inflammatory cytokines, which play a crucial role in the development of various diseases, including cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

DMMP is a potent and selective inhibitor of PKC and PDE, which makes it an excellent tool for studying the role of these enzymes in various biological processes. DMMP has also been reported to have low toxicity and high stability, which makes it suitable for use in in vitro and in vivo experiments. However, DMMP has limited solubility in water, which may limit its use in some experiments.

Future Directions

DMMP has the potential to be developed into a therapeutic agent for the treatment of various diseases, including cancer and autoimmune diseases. Future studies should focus on optimizing the synthesis method of DMMP to improve its yield and purity. Future studies should also investigate the pharmacokinetics and pharmacodynamics of DMMP to determine its efficacy and safety in vivo. Finally, future studies should investigate the potential of DMMP as a lead compound for the development of novel PKC and PDE inhibitors.
Conclusion:
In conclusion, DMMP is a promising chemical compound that has potential applications in scientific research. DMMP has been reported to inhibit the activity of PKC and PDE, which makes it an excellent tool for studying the role of these enzymes in various biological processes. DMMP has also been reported to induce apoptosis in cancer cells and reduce the levels of inflammatory cytokines. Future studies should focus on optimizing the synthesis method of DMMP, investigating its pharmacokinetics and pharmacodynamics, and exploring its potential as a lead compound for the development of novel PKC and PDE inhibitors.

Synthesis Methods

DMMP can be synthesized using various methods, including the reaction of 2,4-dimethylphenyl hydrazine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-dimethylphenyl hydrazine with 2-methoxy-5-methylbenzenesulfonyl isocyanate. Both methods have been reported to yield high purity DMMP.

Scientific Research Applications

DMMP has been used in scientific research as a tool to study the role of piperazine derivatives in various biological processes. DMMP has been reported to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and proliferation. PKC has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases. DMMP has also been reported to inhibit the activity of phosphodiesterase (PDE), an enzyme that plays a critical role in regulating intracellular levels of cyclic nucleotides. PDE inhibitors have been used to treat various diseases, including erectile dysfunction and pulmonary arterial hypertension.

properties

IUPAC Name

1-(2,4-dimethylphenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-5-7-18(17(3)13-15)21-9-11-22(12-10-21)26(23,24)20-14-16(2)6-8-19(20)25-4/h5-8,13-14H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAWJZGWPJEPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine

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